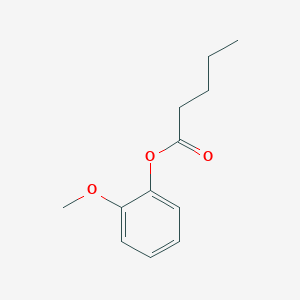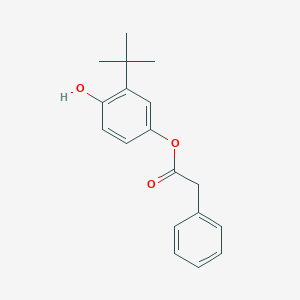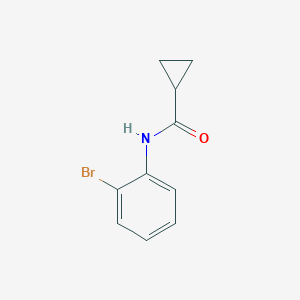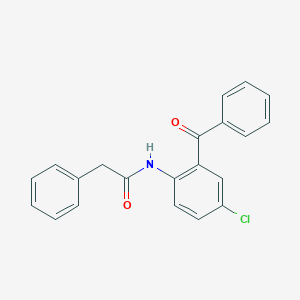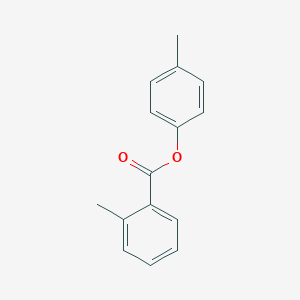![molecular formula C9H15F3N2O3 B185133 tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate CAS No. 160502-09-0](/img/structure/B185133.png)
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. This compound is part of the carbamate family, which is known for its stability and ease of removal under specific conditions. The tert-butyl group provides steric hindrance, making it a useful protecting group in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of carbon dioxide and tert-butyl alcohol. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or by catalytic hydrogenation.
Common Reagents and Conditions
Deprotection with TFA: The compound is treated with TFA, leading to the protonation of the carbamate oxygen and the subsequent loss of the tert-butyl group as a carbocation.
Catalytic Hydrogenation: Using a palladium catalyst (Pd-C) and hydrogen gas, the tert-butyl group can be removed under mild conditions.
Major Products Formed
The primary product of these reactions is the free amine, which can then participate in further synthetic transformations, such as coupling reactions to form peptides or other amide-containing compounds.
Scientific Research Applications
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is widely used in scientific research due to its role as a protecting group for amines. Its applications span various fields:
Mechanism of Action
The mechanism by which tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon deprotection, the carbamate linkage is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines, similar in structure but without the trifluoroacetyl group.
Carboxybenzyl (CBz) carbamate: Used for the protection of amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removable under basic conditions.
Uniqueness
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is unique due to the presence of the trifluoroacetyl group, which provides additional stability and can influence the reactivity of the protected amine. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIIKOSSPGMOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



